1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that features a nitro group, a trifluoromethyl group, and an anthracene backbone
Preparation Methods
The synthesis of 1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar compounds include other anthracene derivatives with different substituents. For example:
9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene: Used in organic light-emitting diodes (OLEDs).
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Synthesized from 2-methylbenzoyl chloride and 1-aminoanthraquinone
The uniqueness of 1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H11F3N2O5 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]anthracene-2-carboxamide |
InChI |
InChI=1S/C22H11F3N2O5/c23-22(24,25)11-4-3-5-12(10-11)26-21(30)16-9-8-15-17(18(16)27(31)32)20(29)14-7-2-1-6-13(14)19(15)28/h1-10H,(H,26,30) |
InChI Key |
SFZBCDFYOFQROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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